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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the subjective effects, pharmacology, and
pharmacokinetics of two structurally related psychedelic phenethylamines: Methallylescaline
(MAL) and allylescaline (AL). The information presented is intended for a scientific audience
and is supported by available experimental data and anecdotal reports.

Introduction

Methallylescaline (4-methylallyloxy-3,5-dimethoxyphenethylamine) and allylescaline (4-
allyloxy-3,5-dimethoxyphenethylamine) are synthetic analogues of mescaline.[1][2] Both
compounds are known to produce psychedelic effects, primarily through their action as
agonists at the serotonin 5-HT2A receptor.[2][3] While sharing a common structural backbone,
the subtle difference in their 4-position substituent—a methallyl group in MAL versus an allyl
group in AL—is believed to account for variations in their subjective effects, potency, and
duration. This review aims to collate and compare the available data on these two compounds
to inform research and drug development.

Subjective Effects: A Qualitative Comparison

Based on user-reported experiences, both Methallylescaline and allylescaline produce a
range of subjective effects typical of serotonergic psychedelics. However, there appear to be
discernible differences in the character and intensity of these effects.
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Methallylescaline (MAL) is often described as producing a more immersive and visually
intense experience compared to allylescaline.[4] Users frequently report significant closed-eye
and open-eye visuals, including geometric patterns, color enhancement, and dream-like states.
[5] The cognitive effects are characterized by introspection and a "classic" psychedelic
headspace.[6] A notable feature of MAL is a pronounced body load, which can include nausea,
muscle tension, and a feeling of overstimulation, particularly at higher doses.[7][8] The onset of
effects is typically within 20-60 minutes, with the peak lasting 3-5 hours and the total duration
being 6-12 hours.[5]

Allylescaline (AL) is generally considered to be less visual and more physically stimulating than
MAL.[4] While visual effects such as color enhancement and tracers are present, they are often
reported as being less prominent than the physical and entactogenic effects.[9] Users often
describe a significant body high characterized by warmth, tingling, and euphoria, sometimes
compared to a milder version of MDMA.[9][10] The experience is often described as being
more clear-headed and sociable compared to more introspective psychedelics.[11] The onset
of effects for allylescaline is reported to be between 45 and 240 minutes, with a total duration of
8 to 12 hours.[12]

Pharmacological Profile

Both Methallylescaline and allylescaline are understood to exert their primary psychedelic
effects through agonism at the 5-HT2A receptor.[2][3] However, a detailed, direct comparison of
their in vitro receptor binding affinities is hampered by a lack of publicly available data for
allylescaline.

Receptor Binding Affinities

Quantitative data on the receptor binding profile of Methallylescaline is available from in vitro
studies. The table below summarizes the binding affinities (Ki) of MAL at various serotonin
receptors. Unfortunately, directly comparable data for allylescaline from the same studies are
not available, representing a significant data gap in the scientific literature.
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Methallylescaline (MAL) Ki

Receptor Allylescaline (AL) Ki (nM)
(nM)

5-HT1A 1600 Data not available

5-HT2A 150 Data not available

5-HT2B 4300 Data not available

5-HT2C 1200 Data not available

Data for Methallylescaline from Luethi et al., 2021.

In Vivo Studies

In vivo studies in animal models, such as the head-twitch response (HTR) in rodents, are often
used as a behavioral proxy for psychedelic potential in humans. While the methodology for
HTR studies is well-established, specific ED50 values (the dose required to produce a half-
maximal response) for Methallylescaline and allylescaline are not readily available in the
reviewed literature. Similarly, drug discrimination studies, which can assess the subjective
similarity of a compound to a known psychedelic, have not been reported for either MAL or AL.

Pharmacokinetics and Metabolism

The metabolic fate of a compound significantly influences its duration and profile of effects. In
vitro studies have shed light on the metabolism of Methallylescaline.

In Vitro Metabolism of Methallylescaline

A study utilizing human liver microsomes identified several metabolites of MAL, primarily
formed through hydroxylation. The cytochrome P450 (CYP) enzymes responsible for this
metabolism were identified as CYP2D6, CYP2J2, CYP1A2, and CYP3A4.[1] This information is
crucial for understanding potential drug-drug interactions and individual variations in response
based on genetic polymorphisms in these enzymes.
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Metabolite Biotransformation
M1-M3 Hydroxylation
M4 Dihydroxylation

Data from Kim et al., 2018.

Detailed in vitro metabolism data for allylescaline is not currently available in the scientific
literature, preventing a direct comparison of their metabolic pathways.

Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity

The following provides a generalized methodology for determining the binding affinity of a
compound at the 5-HT2A receptor, a key experiment in characterizing psychedelic potential.
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Workflow for a radioligand binding assay.
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In Vitro Metabolism Study Using Human Liver
Microsomes

This workflow outlines a typical experiment to identify the metabolic pathways and enzymes
involved in the biotransformation of a new chemical entity.
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Workflow for an in vitro metabolism study.
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Conclusion

Methallylescaline and allylescaline are two closely related psychedelic phenethylamines with
distinct subjective profiles. MAL appears to be more visually and cognitively psychoactive, often
accompanied by a significant body load. In contrast, AL is reported to be more physically
stimulating and entactogenic, with less pronounced visual effects.

The pharmacological understanding of these differences is currently limited by the lack of
comprehensive, directly comparable in vitro and in vivo data, particularly for allylescaline. While
the primary mechanism of action for both is likely 5-HT2A receptor agonism, the nuanced
differences in their interactions with this and other receptors, as well as their metabolic
pathways, remain to be fully elucidated. Further research, including head-to-head in vitro
binding and functional assays, and in vivo studies in animal models, is necessary to build a
more complete picture of the comparative pharmacology of these two compounds. Such data
will be invaluable for understanding the structure-activity relationships of psychedelic
phenethylamines and for the potential development of novel therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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